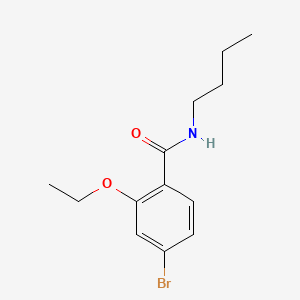

4-Bromo-N-butyl-2-ethoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-butyl-2-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-3-5-8-15-13(16)11-7-6-10(14)9-12(11)17-4-2/h6-7,9H,3-5,8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCHGZFZZXIKAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=C(C=C(C=C1)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681837 | |

| Record name | 4-Bromo-N-butyl-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261895-85-5 | |

| Record name | Benzamide, 4-bromo-N-butyl-2-ethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261895-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-butyl-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Crystallographic Analysis of 4 Bromo N Butyl 2 Ethoxybenzamide and Analogues

High-Resolution Spectroscopic Characterization Techniques

No published studies containing advanced ¹H NMR or ¹³C NMR data for the structural elucidation of 4-Bromo-N-butyl-2-ethoxybenzamide were located. While NMR data is available for close structural analogues like N-(tert-butyl)-2-ethoxybenzamide, this information cannot be used to accurately describe the title compound. rsc.org

Specific experimental Infrared (IR) or Raman spectra for this compound are not available in the public domain. Therefore, a detailed vibrational analysis cannot be performed.

There are no accessible high-resolution mass spectrometry (HRMS) or detailed fragmentation pathway analyses specifically for this compound in the reviewed literature.

X-ray Crystallography and Solid-State Characterization

No single-crystal X-ray diffraction data has been published for this compound. Consequently, its precise molecular geometry, bond lengths, bond angles, and supramolecular architecture remain uncharacterized in the scientific literature.

Similarly, there are no powder X-ray diffraction (PXRD) patterns available for this compound. This prevents any analysis of its crystal packing or potential polymorphic forms. Although PXRD studies have been conducted on the parent molecule, 2-ethoxybenzamide, these findings are not transferable to the N-butyl, 4-bromo substituted derivative. researchgate.net

Analysis of Intermolecular Interactions in this compound and Analogues

The supramolecular architecture of crystalline solids is dictated by a complex interplay of intermolecular interactions. In the case of this compound and its analogues, the crystal packing is primarily governed by a combination of classical hydrogen bonds, halogen bonds, and weaker C-H···π interactions. While a definitive crystal structure for this compound is not publicly available, a detailed analysis of its constituent structural motifs and closely related analogues provides significant insight into the likely intermolecular forces at play.

Hydrogen Bonding Networks

The benzamide (B126) functionality is a robust hydrogen bond donor (N-H) and acceptor (C=O), frequently leading to the formation of predictable and stable hydrogen-bonded assemblies. In analogues such as 2-ethoxybenzamide, molecules are known to form centrosymmetric dimers via a pair of N-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. These dimers then often arrange into higher-order structures like ribbons or sheets. For instance, in the crystal structure of 2-ethoxybenzamide, these dimers are linked into ribbon-like packing motifs that extend along a crystallographic axis.

Furthermore, weaker C-H···O hydrogen bonds can also contribute to the stability of the crystal lattice. In the analogue 4-bromo-N-(2-hydroxyphenyl)benzamide, C-H···O interactions are observed to link molecular chains into sheets. ontosight.ai It is plausible that in this compound, C-H groups from the butyl chain and the aromatic ring could engage in such interactions with the carbonyl oxygen or the ethoxy oxygen of neighboring molecules.

| Interaction Type | Donor | Acceptor | Typical Distance (D···A, Å) | Typical Angle (D-H···A, °) | Reference Analogue |

| Amide-Amide | N-H | C=O | 2.8 - 3.0 | 150 - 180 | 2-ethoxybenzamide, N-butylbenzamide derivatives |

| C-H···O | Aromatic C-H | C=O / O-ethoxy | 3.2 - 3.6 | 120 - 160 | 4-bromo-N-(2-hydroxyphenyl)benzamide |

| C-H···O | Aliphatic C-H | C=O / O-ethoxy | 3.2 - 3.8 | 110 - 160 | General N-alkyl amides |

Halogen Bonding

The bromine atom at the 4-position of the benzoyl ring introduces the possibility of halogen bonding, a directional non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site. mdpi.com In crystalline solids, halogen bonds can significantly influence molecular assembly, often competing with or complementing hydrogen bonds.

| Interaction Type | Donor Atom | Acceptor Atom/Group | Typical Distance (Å) | Interaction Geometry | Reference Analogue |

| Halogen-Halogen | Br | Br | 3.4 - 3.7 | Type I or Type II | 4-bromobenzamide cocrystals |

| Halogen-Oxygen | Br | O (carbonyl) | 3.0 - 3.5 | C-Br···O angle ~160-175° | 4-bromobenzamide derivatives |

| Halogen-π | Br | Aromatic Ring | 3.3 - 3.8 | Perpendicular to ring plane | General brominated aromatics |

C-H···π Interactions

The aliphatic C-H bonds of the n-butyl and ethoxy groups can act as donors, interacting with the π-electron cloud of the benzoyl ring of a neighboring molecule. akademisains.gov.my This type of interaction is common in systems containing both alkyl chains and aromatic moieties. Additionally, the aromatic C-H bonds of the benzoyl ring can also participate as donors in interactions with an adjacent aromatic ring, leading to offset π-stacking or T-shaped arrangements. The geometry of these interactions is highly dependent on the steric demands of the substituents and the dominant hydrogen and halogen bonding networks.

| Interaction Type | Donor (C-H) | Acceptor (π-system) | Typical C···π centroid Distance (Å) | Interaction Geometry |

| Aliphatic C-H···π | Butyl/Ethoxy C-H | Benzoyl Ring | 3.5 - 4.0 | C-H points towards the ring face |

| Aromatic C-H···π | Benzoyl C-H | Benzoyl Ring | 3.4 - 3.8 | Edge-to-face or T-shaped |

Computational Chemistry and Molecular Modeling of 4 Bromo N Butyl 2 Ethoxybenzamide

Quantum Chemical Calculations and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and intrinsic properties of a molecule. These methods allow for the detailed investigation of molecular geometry, conformational preferences, and spectroscopic characteristics in the absence of experimental data.

The flexibility of 4-Bromo-N-butyl-2-ethoxybenzamide arises from several rotatable bonds: the C(aryl)-O(ethoxy) bond, the O-C(ethyl) bond, the C(amide)-N bond, and the bonds within the N-butyl group. The relative orientation of these groups defines the molecule's conformation, which in turn governs its physicochemical properties and biological activity.

For this compound, the key dihedral angles determining its shape would be:

τ1 (C-C-O-C): Defines the orientation of the ethyl group relative to the benzene (B151609) ring.

τ2 (O-C-C-N): Defines the rotation of the amide group relative to the ring.

τ3 (C-N-C-C): Defines the orientation of the butyl chain.

The interplay between these rotations, influenced by steric hindrance and electronic effects from the bromine and ethoxy substituents, dictates the molecule's preferred three-dimensional structure.

Table 1: Illustrative Conformational Dihedral Angles for this compound This table presents hypothetical, yet chemically reasonable, values for the primary dihedral angles in the lowest energy conformer of this compound, based on analyses of related structures.

| Dihedral Angle | Atoms Involved | Predicted Value (degrees) | Description |

| τ1 | C2-C1-O-CH₂ | ~180° | The ethoxy group is oriented away from the amide to minimize steric clash. |

| τ2 | C2-C(O)-N-CH₂ | ~30° | A slight twist of the amide group out of the plane of the benzene ring. |

| τ3 | C(O)-N-CH₂-(CH₂)₂ | ~180° | An extended, anti-periplanar conformation of the butyl chain is typically favored. |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds. By calculating the magnetic shielding tensors and vibrational frequencies, it is possible to estimate NMR chemical shifts and IR absorption bands. These predictions are valuable for interpreting experimental spectra and assigning signals to specific atoms and functional groups.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated to identify the vibrational modes of the molecule. Key frequencies for this compound would include the carbonyl (C=O) stretch, the N-H stretch of the amide, C-O stretches of the ether, and the C-Br stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated electron density around each nucleus. For this compound, distinct signals would be expected for the aromatic protons, the ethoxy group protons, and the protons of the N-butyl chain, with their precise shifts influenced by the electronic effects of the bromo and amide substituents.

Table 2: Predicted Spectroscopic Data for this compound This table shows representative predicted values for key spectroscopic features. These values are based on established ranges for the functional groups present and computational studies on analogous molecules.

| Spectroscopy Type | Feature | Predicted Value | Functional Group Assignment |

| IR | C=O Stretch | ~1650-1670 cm⁻¹ | Amide Carbonyl |

| IR | N-H Stretch | ~3300-3350 cm⁻¹ | Amide N-H |

| IR | C-O Stretch | ~1240-1260 cm⁻¹ | Aryl-Alkyl Ether |

| IR | C-Br Stretch | ~550-650 cm⁻¹ | Aryl Bromide |

| ¹H NMR | Aromatic Protons | δ 6.9-7.5 ppm | CH on Benzene Ring |

| ¹H NMR | Ethoxy -CH₂- | δ ~4.1 ppm | -O-CH₂ -CH₃ |

| ¹H NMR | N-Butyl -CH₂- | δ ~3.4 ppm | -NH-CH₂ - |

| ¹³C NMR | Carbonyl Carbon | δ ~168 ppm | C =O |

| ¹³C NMR | Brominated Carbon | δ ~115 ppm | C -Br |

Molecular Dynamics (MD) Simulations for Conformational Stability

While quantum calculations explore static structures, Molecular Dynamics (MD) simulations provide insights into the behavior of a molecule over time, accounting for its flexibility and interactions with its environment.

MD simulations model the atomic motions of a molecule by solving Newton's equations of motion, providing a trajectory that reveals its dynamic behavior. For this compound, an MD simulation would show how the molecule samples different conformations in solution or within a biological binding site.

Key parameters analyzed from an MD trajectory include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms over time from a reference structure. A stable RMSD value indicates that the molecule has reached a stable conformational state.

Radius of Gyration (Rg): Represents the compactness of the molecule. Fluctuations in Rg can indicate significant conformational changes or unfolding/refolding events. A study on the related compound N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide (CTB) showed that its Rg values in a protein complex remained stable, indicating the molecule did not greatly alter the protein's compactness.

Such simulations would reveal the flexibility of the ethoxy and N-butyl side chains and the rotational freedom around the amide bond, which are critical for adapting its shape to a potential binding partner.

Ligand-based methods are computational techniques used to predict how a molecule might interact with biological targets, based solely on its own structural and chemical features. These approaches are particularly useful when the three-dimensional structure of the target protein is unknown.

Pharmacophore Modeling: This method identifies the spatial arrangement of essential features in a molecule that are responsible for its biological activity. For this compound, a pharmacophore model would map out the locations of key interaction points, such as hydrogen bond acceptors (the carbonyl and ether oxygens), hydrogen bond donors (the amide N-H), hydrophobic regions (the butyl chain and benzene ring), and aromatic features.

Molecular Docking (where applicable): Although primarily a receptor-based method, docking can be used in a ligand-based context to understand interaction preferences. Docking the molecule into a panel of known binding sites can create an "interaction profile," highlighting its potential to bind to certain classes of proteins. Studies on other benzamide (B126) derivatives have used docking to elucidate binding modes, showing the importance of hydrogen bonds and hydrophobic contacts in stabilizing the ligand-receptor complex.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Methodologies

QSAR and QSPR are computational modeling techniques that aim to build mathematical relationships between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models, once validated, can be used to predict the activity or properties of new, untested molecules.

For a class of compounds including this compound, a QSAR/QSPR study would involve several steps:

Data Set Collection: A series of structurally related benzamide derivatives with measured biological activity or property data is compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated to represent its structural, electronic, and physicochemical properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to create an equation that correlates a subset of the descriptors with the observed activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation.

Commonly used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to analyze the relationship between 3D structural features and biological activity. For a series of aryl benzamides, a CoMSIA model yielded high predictive accuracy (R²_pre = 0.87), indicating a robust model.

Table 3: Common Molecular Descriptors for QSAR/QSPR Models This table lists examples of descriptors that would be calculated for this compound to build a predictive model.

| Descriptor Class | Example Descriptors | Information Encoded |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO energies | Electron distribution, reactivity, polar interactions |

| Steric / 3D | Molecular Volume, Surface Area, Radius of Gyration | Molecular size and shape |

| Topological | Connectivity Indices (e.g., Kier & Hall) | Atomic connectivity and branching |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity and membrane permeability |

Table 4: Statistical Parameters for QSAR Model Validation This table summarizes key statistical metrics used to assess the quality and predictive power of a QSAR model, with values indicative of a reliable model based on published studies.

| Parameter | Description | Typical Value for a Good Model |

| R² | Coefficient of determination for the training set. | > 0.6 |

| Q² (or R²_cv) | Cross-validated R²; measures internal predictive ability. | > 0.5 |

| R²_pred | R² for an external test set; measures external predictive ability. | > 0.6 |

Development of Predictive Models for Chemical Properties and Solute Transfer

Predictive modeling is a cornerstone of computational chemistry, enabling the estimation of a compound's properties and its behavior in different environments. Quantitative Structure-Property Relationship (QSPR) models are frequently developed to correlate a molecule's structural features with its physicochemical properties, such as solubility, boiling point, and partitioning behavior between immiscible phases (solute transfer).

A prominent and widely used QSPR is the Abraham general solvation model . unt.edumdpi.com This model is based on a linear free-energy relationship (LFER) that describes solute transfer processes. The governing equations are:

For partitioning: logP = c + eE + sS + aA + bB + vV researchgate.net

For solubility: logS = c + eE + sS + aA + bB + vV researchgate.net

In these equations, logP or logS represents the dependent variable (the partition or solubility coefficient). The independent variables are compound-specific solute descriptors, while the coefficients (c, e, s, a, b, v) are system-specific solvent parameters. mdpi.comresearchgate.net

The solute descriptors quantify the different types of intermolecular interactions the molecule can engage in:

E : The excess molar refractivity, which models polarizability and interactions with π- and n-electron pairs. mdpi.com

S : The solute's dipolarity/polarizability. mdpi.com

V : The McGowan characteristic molecular volume in units of (cm³/mol)/100. mdpi.com

By determining these descriptors for this compound, it would be possible to predict its solubility and partitioning behavior across a vast range of solvents and biological membranes, for which the solvent parameters are known. mdpi.com For instance, the presence of the N-butyl group is known to prioritize lipid bilayer penetration in related benzamides, a property that could be quantified using the Abraham model.

Table 1: Abraham Model Solute Descriptors and Their Physicochemical Significance

| Descriptor | Name | Physicochemical Interpretation |

|---|---|---|

| E | Excess Molar Refractivity | Encodes for polarizability arising from π- and n-electron pairs. |

| S | Dipolarity/Polarizability | Describes the solute's capacity to interact through dipole-dipole and dipole-induced dipole forces. |

| A | Hydrogen Bond Acidity | Quantifies the ability of the solute to act as a hydrogen bond donor. |

| B | Hydrogen Bond Basicity | Quantifies the ability of the solute to act as a hydrogen bond acceptor (e.g., via the ether and amide oxygens). |

| V | McGowan Volume | A calculated molecular volume that accounts for dispersion forces. |

This interactive table summarizes the solute descriptors used in the Abraham model.

Descriptors and Statistical Approaches in QSAR/QSPR

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies are fundamental to modern drug design and chemical analysis. They aim to build robust statistical models that correlate the chemical structure of a series of compounds with a specific activity or property. uncst.go.ug The successful development of these models relies on the appropriate selection of molecular descriptors and statistical methods.

Descriptors in QSAR/QSPR: Molecular descriptors are numerical values that encode different aspects of a molecule's structure. For benzamide derivatives, a variety of descriptors have been employed:

Pharmacophoric Features: These include abstract features like hydrogen bond acceptors, hydrogen bond donors, and aromatic rings. In a study of aminophenyl benzamide derivatives, a five-point pharmacophore model (two aromatic rings, two hydrogen bond donors, one hydrogen bond acceptor) was used to build a 3D-QSAR model. nih.gov

Topological and Constitutional Descriptors: These 2D descriptors encode information about atom connectivity, size, and elemental composition.

Quantum Chemical Descriptors: Properties like HOMO/LUMO energies and atomic charges can serve as descriptors that capture electronic effects.

3D/4D Descriptors: These descriptors encode three-dimensional information. In Comparative Molecular Field Analysis (CoMFA), steric and electrostatic fields are calculated around the molecules. mdpi.comnih.gov In 4D-QSAR, Grid Cell Occupancy Descriptors (GCODs) are used, which account for the conformational ensemble of the molecule, adding a fourth dimension of information. nih.govresearchgate.net

Statistical Approaches:

Partial Least Squares (PLS) Regression: PLS is a widely used statistical method in QSAR, particularly when the number of descriptors is large and potentially correlated. It is effective at finding the fundamental relationships between two matrices (X-descriptors and Y-activity). Numerous QSAR studies on benzamide derivatives have successfully employed PLS to generate predictive models. nih.govrug.nlresearchgate.netsphinxsai.com For instance, multilinear PLS was used to analyze a set of benzamides with affinity for the dopamine (B1211576) D3 receptor, yielding a predictive and interpretable model. rug.nl

3D-QSAR: This approach explores the relationship between the 3D properties of molecules and their biological activity. Methods like CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to aryl benzamide series to understand their structural requirements for activity. mdpi.comnih.govmdpi.com These models generate contour maps that visualize where steric bulk, positive/negative charges, or hydrophobic/hydrophilic properties are favorable or unfavorable for activity.

4D-QSAR: This advanced technique extends 3D-QSAR by incorporating conformational flexibility and alignment freedom. researchgate.net A 4D-QSAR study on benzamide derivatives acting as Rho Kinase inhibitors used GCODs and both PLS and Stochastic Gradient Boosting (SGB) methods to model inhibitory activity and toxicity simultaneously. nih.govresearchgate.net

Table 2: Overview of Common QSAR/QSPR Methodologies Applied to Benzamides

| Methodology | Key Descriptors | Statistical Method | Key Feature |

|---|---|---|---|

| 2D-QSAR | Topological, Constitutional | Genetic Function Approximation (GFA), PLS | Correlates 2D structural features with activity. sphinxsai.com |

| 3D-QSAR (CoMFA/CoMSIA) | Steric/Electrostatic Fields, Hydrophobicity, H-bond donor/acceptor fields | PLS | Provides 3D contour maps to guide structural modifications. mdpi.comnih.gov |

| 4D-QSAR | Grid Cell Occupancy Descriptors (GCODs) | PLS, Stochastic Gradient Boosting (SGB) | Incorporates conformational flexibility and alignment as a fourth dimension. nih.govresearchgate.net |

| Abraham Model (QSPR) | E, S, A, B, V | Multiple Linear Regression | Predicts solute transfer properties based on specific solute-solvent interactions. mdpi.comresearchgate.net |

This interactive table summarizes various QSAR/QSPR approaches and their applications.

Molecular Docking and Ligand-Based Design Principles

Where QSAR/QSPR models correlate structure with function, molecular docking and related techniques aim to elucidate the specific molecular interactions that underpin a compound's biological activity. These structure-based methods are critical for understanding binding mechanisms and for designing new molecules with improved affinity and selectivity.

Assessment of Binding Modes and Interaction Profiling (General Methodologies)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). uncst.go.ug The primary goal is to predict the ligand's binding mode and affinity, which is typically estimated using a scoring function. uncst.go.ugbigchem.eu

The general methodology involves:

Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (often from a crystal structure) and generating a low-energy 3D conformation of the ligand.

Docking Simulation: Placing the ligand in the binding site of the receptor and systematically exploring its translational, rotational, and conformational freedom.

Scoring and Ranking: Evaluating each potential binding pose using a scoring function that estimates the binding free energy. The poses are then ranked to identify the most likely binding mode.

Interaction Profiling: A key outcome of a successful docking simulation is a detailed interaction profile. For benzamide derivatives, docking studies have revealed several common and critical interactions:

Hydrogen Bonds: The amide moiety is a classic hydrogen bond donor (N-H) and acceptor (C=O), and the ethoxy group provides an additional acceptor. These groups frequently form hydrogen bonds with amino acid residues in the receptor's active site, which are crucial for stabilizing the binding pose. mdpi.com

Hydrophobic Interactions: The butyl chain and the bromo-substituted benzene ring are hydrophobic. These regions can form favorable van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket. researchgate.net Studies on aryl benzamides have shown that such interactions, along with π-π stacking, help stabilize the bound conformation. mdpi.combohrium.com

π-π Stacking: The aromatic benzene ring can engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). bohrium.com

In studies of related benzamides acting as mGluR5 modulators, docking revealed that the molecules bind in distinct "linear" and "arc" conformations, which are stabilized by a combination of these interactions within the binding site. mdpi.comnih.gov

Virtual Screening Techniques for Compound Prioritization (General Methodologies)

Virtual screening (VS) is a computational workflow used in the early stages of drug discovery to search large libraries of small molecules and identify those most likely to bind to a drug target. ceu.esresearchgate.net It serves as an in silico filter to prioritize compounds for experimental testing, thereby saving time and resources. researchgate.net There are two main categories of virtual screening.

Structure-Based Virtual Screening (SBVS): This approach, also known as target-based screening, requires the 3D structure of the biological target. ceu.es Molecular docking is the most widely used SBVS method. bigchem.eu The process involves docking every compound from a large virtual library into the target's binding site and ranking them based on their predicted binding scores. bigchem.eu This allows for the rapid identification of novel scaffolds that are geometrically and energetically complementary to the active site. To improve reliability, consensus approaches that use multiple different scoring functions are often employed to reduce false positives. bigchem.eu

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be used. These techniques rely on the knowledge of other molecules that are known to be active. ceu.es The underlying principle is that structurally similar molecules are likely to have similar biological activities. ceu.es Common LBVS methods include:

Pharmacophore Modeling: A pharmacophore represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. This model can then be used as a 3D query to search databases for molecules that fit the pharmacophore. This technique has been successfully used to identify novel benzamide derivatives as HBV capsid assembly modulators. jst.go.jp

Molecular Similarity Searching: This involves calculating molecular descriptors for a known active compound and then searching a database for other compounds with similar descriptor values.

Often, a hierarchical or tandem screening approach is used, combining both ligand- and structure-based methods to increase the efficiency of finding promising hit compounds. jst.go.jp

Derivatization Strategies and Analogue Development from the 4 Bromo N Butyl 2 Ethoxybenzamide Scaffold

Modification of the N-Alkyl Substituent (e.g., N-butyl vs. N-tert-butyl, N-cyclopropyl, N-ethyl)

The N-alkyl substituent on the benzamide (B126) core plays a crucial role in modulating the compound's physicochemical properties, such as lipophilicity and solubility, which in turn influence its interaction with biological targets. Systematic variations of this group are a common strategy in lead optimization.

Research into benzamide analogues demonstrates that altering the N-alkyl chain length and branching has significant effects. For instance, replacing smaller or linear alkyl groups with bulkier or cyclic ones can impact binding affinity and metabolic stability.

N-butyl vs. other alkyls: In related benzamide series, N-butyl derivatives are often synthesized to explore the effects of increased lipophilicity. This can be contrasted with N-ethyl or N-methyl groups, which may offer a different balance of solubility and metabolic stability. Studies on related N-(2-dialkylaminoethyl)benzanilides have also explored a range of N-alkyl groups to determine the impact on antimicrobial activity. researchgate.net

N-cyclopropyl: The introduction of a cyclopropyl (B3062369) group at the amide nitrogen is a common tactic in medicinal chemistry. Analogues such as N-cyclopropyl-4-bromo-2-ethoxybenzamide and N-cyclopropyl-2-ethoxybenzamide have been synthesized. sigmaaldrich.combldpharm.comechemi.com The rigid, three-dimensional nature of the cyclopropyl ring can introduce conformational constraints that may be favorable for binding to a specific biological target. scispace.com

N-ethyl: The N-ethyl analogue, 4-Bromo-N-ethyl-2-ethoxybenzamide, represents a more modest modification compared to the N-butyl group. guidechem.com In structure-activity relationship (SAR) studies of similar compounds, the substitution of a larger group with an ethyl group has been shown to alter receptor binding affinity. scispace.com

N-tert-butyl: The use of a bulky N-tert-butyl group can significantly alter the steric profile of the molecule. While not directly reported for the 4-bromo-2-ethoxybenzamide (B572539) core, the synthesis of N-benzyl-N-(tert-butyl)nitrous amide highlights the chemical feasibility of incorporating such bulky groups. pharmaffiliates.com

The following table summarizes the rationale and potential impact of modifying the N-alkyl substituent.

| N-Alkyl Substituent | Rationale for Modification | Potential Impact on Properties |

| N-butyl | Baseline for lipophilicity studies. | Increases lipophilicity, may affect solubility and lipid bilayer penetration. |

| N-tert-butyl | Introduce steric bulk to probe binding pocket. | May enhance selectivity or metabolic stability; could also lead to steric hindrance. |

| N-cyclopropyl | Introduce conformational rigidity. | Can improve binding affinity and metabolic profile due to its unique electronic and steric properties. scispace.com |

| N-ethyl | Fine-tune lipophilicity and size. | Modest change from methyl, allows for systematic SAR exploration. scispace.com |

Aromatic Ring Substitutions and Functionalization at the Bromo and Ethoxy Positions

The substituted benzene (B151609) ring of 4-bromo-N-butyl-2-ethoxybenzamide offers rich opportunities for functionalization. Modifications at the bromine (C4) and ethoxy (C2) positions, as well as the unoccupied C3 and C5 positions, can drastically alter electronic properties, metabolic stability, and potential for new interactions with target proteins. nih.gov

Functionalization at the Bromo Position (C4): The carbon-bromine bond is a key site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, significantly expanding the chemical space. organic-chemistry.org The Ullmann coupling reaction can be used to form carbon-nitrogen bonds, converting the bromo-substituent into an amino group, which can be further functionalized. mdpi.com In some analogue series, the bromine is conserved due to its favorable electronic effects, but substitution with other halogens like iodine can alter reactivity in cross-coupling reactions. scispace.com

Functionalization at the Ethoxy Position (C2): The ethoxy group can be modified by first performing an O-dealkylation to reveal the phenolic hydroxyl group. nih.gov This phenol (B47542) can then be re-alkylated with different alkyl or functionalized chains to probe steric and electronic requirements in the binding pocket. The ethoxy group itself influences solubility and may participate in hydrogen bonding. Comparing ethoxy to methoxy (B1213986) groups in similar structures has shown that the slightly larger ethoxy group can improve solubility.

Substitution at Other Ring Positions (C3, C5): The unoccupied positions on the aromatic ring can be functionalized through electrophilic aromatic substitution reactions. For example, related benzamide structures have been modified by introducing halogens (e.g., chloro, iodo), nitro, or amino groups at the C5 position. scispace.comnih.gov Halogenation of 4-amino-2-ethoxybenzoic acid esters with N-bromosuccinimide (NBS) or iodine monochloride (ICl) has been used to produce 5-bromo and 5-iodo derivatives, respectively. scispace.com

The table below outlines various substitution strategies for the aromatic ring.

| Position | Original Group | Potential Modification | Synthetic Strategy | Purpose of Modification |

| C4 | Bromo (-Br) | Aryl, Alkyl, Alkenyl | Suzuki, Stille, or other cross-coupling reactions. organic-chemistry.org | Explore new binding interactions, modulate electronics. |

| C4 | Bromo (-Br) | Amino (-NRR') | Buchwald-Hartwig or Ullmann amination. mdpi.com | Introduce hydrogen bond donors/acceptors. |

| C2 | Ethoxy (-OEt) | Hydroxy (-OH) | Ether cleavage (e.g., with BBr₃). | Precursor for further functionalization. nih.gov |

| C2 | Ethoxy (-OEt) | Methoxy, Isopropoxy, etc. | O-dealkylation followed by Williamson ether synthesis. | Modulate solubility, sterics, and metabolic stability. |

| C5 | Hydrogen (-H) | Chloro, Bromo, Iodo | Electrophilic halogenation. scispace.com | Alter electronic profile and lipophilicity. |

| C5 | Hydrogen (-H) | Sulfamoyl (-SO₂NH₂) | Chlorosulfonylation followed by amination. scispace.com | Introduce polar, hydrogen-bonding group. |

Scaffold Hopping and Molecular Hybridization Approaches

Beyond simple substituent modifications, more advanced strategies like scaffold hopping and molecular hybridization are employed to discover novel chemotypes with improved properties. uniroma1.it

Scaffold Hopping: This strategy aims to replace the central benzamide core with a structurally different moiety (a new scaffold) while retaining the key pharmacophoric features responsible for biological activity. uniroma1.itnih.gov The goal is to identify isofunctional molecules with different core structures, potentially leading to improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties or novel intellectual property. nih.gov For the this compound template, scaffold hopping could involve replacing the benzamide group with other bioisosteric linkers or replacing the benzene ring with a different heterocyclic system (e.g., indazole, pyrazole) that maintains a similar spatial arrangement of the key substituents. researchgate.netmdpi.com This approach has been used successfully in designing new derivatives starting from known benzamide-containing compounds. researchgate.netgrafiati.com

Molecular Hybridization: This approach involves combining structural features from two or more different pharmacologically active molecules into a single hybrid compound. researchgate.net The objective is to create a new molecule with a dual or enhanced mechanism of action. Starting from the this compound scaffold, one could hybridize it with another pharmacophore known to interact with a related or complementary target. For example, fragments of a known kinase inhibitor could be appended to the benzamide scaffold to create a hybrid molecule with a new activity profile. researchgate.net

Regioselective Functionalization Techniques

Achieving specific substitution patterns on the this compound scaffold requires precise control over reaction conditions, a field known as regioselective synthesis.

Directed Ortho-Metalation: The amide group in the benzamide scaffold can act as a directing group, facilitating the removal of a proton from the ortho position (C3) by a strong base, followed by quenching with an electrophile. This allows for the specific functionalization of the C3 position. The development of specialized reagents like sBu₂Mg in toluene (B28343) has enabled mild and regioselective ortho-magnesiations of arenes bearing amide directing groups. rsc.org

Catalyst-Controlled Regioselectivity: The choice of transition metal catalyst and ligands can dictate the position of functionalization. Palladium catalysts, for instance, have been developed for the regioselective functionalization of simple organic molecules, sometimes without the need for a pre-installed leaving group. memphis.edu Rhodium(III) catalysts have been used for the C-H functionalization of N-ethoxybenzamides, leading to isoquinolone derivatives through annulation reactions. researchgate.net

Radical-Mediated Functionalization: Radical reactions can offer unique regioselectivity that is complementary to traditional ionic pathways. Distal radical rearrangement of alkoxyphosphines has been applied to the regioselective functionalization of unactivated olefins, a strategy that could potentially be adapted for modifying side chains attached to the main scaffold. researchgate.net

Control in Electrophilic Aromatic Substitution: The existing substituents on the ring (bromo and ethoxy) direct incoming electrophiles to specific positions. The ethoxy group is an ortho-, para-director, while the bromo group is also an ortho-, para-director, albeit a deactivating one. Understanding and leveraging the combined directing effects of these groups is crucial for predicting and controlling the outcome of reactions like nitration or further halogenation. nih.govorganic-chemistry.org

Advanced Analytical Method Development for Research on Benzamide Compounds

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is the cornerstone for assessing the purity of pharmaceutical compounds and for isolating them from synthetic reaction mixtures or degradation products. For a molecule like 4-Bromo-N-butyl-2-ethoxybenzamide, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly applicable.

A reversed-phase HPLC (RP-HPLC) method is the primary choice for the purity determination and quantification of this compound due to its polarity and strong UV-absorbing properties conferred by the substituted benzamide (B126) chromophore.

Method Development: A suitable method would be developed based on the compound's structure. The presence of the bromo-ethoxy-benzene ring provides strong UV absorbance, likely with a maximum (λmax) around 230-275 nm. A C18 column is ideal for retaining the moderately nonpolar molecule, and a mobile phase gradient using acetonitrile (B52724) and water allows for the effective elution and separation of the main compound from potential impurities.

A proposed set of starting parameters for method development is detailed in the table below.

Table 1: Proposed HPLC Method Parameters for this compound

| Parameter | Proposed Condition | Rationale |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column for retaining nonpolar to moderately polar compounds. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic pH to ensure the analyte is in a single ionic form and improves peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient | 30% B to 90% B over 20 min | Ensures elution of the main peak and any more nonpolar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV at 254 nm | The benzamide chromophore provides strong absorbance in this region. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducibility. |

Method Validation: Following method development, validation would be performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. semanticscholar.org Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants. This is often demonstrated using forced degradation studies.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range.

Accuracy: The closeness of test results to the true value, typically assessed by spike/recovery studies.

Precision: Assessed at the levels of repeatability (intra-day) and intermediate precision (inter-day) to check for variability.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Given its N-butyl and ethoxy groups, this compound possesses moderate volatility, making it potentially amenable to GC-MS analysis. This technique is particularly useful for identifying impurities that may not be visible by HPLC-UV or for providing orthogonal data for purity confirmation.

A typical GC-MS method would utilize a non-polar capillary column, such as one coated with 5% phenyl polydimethylsiloxane. nih.gov The mass spectrometer provides high-specificity detection, and the resulting fragmentation pattern is a chemical fingerprint that can confirm the identity of the compound.

Expected mass fragmentation patterns for this compound would include:

Cleavage of the N-butyl group (loss of 57 Da).

Cleavage of the amide C-N bond.

The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio), which serves as a definitive marker for the presence of bromine in the molecule or its fragments. nih.gov

Table 2: Proposed GC-MS Method Parameters

| Parameter | Proposed Condition |

|---|---|

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 280 °C (Splitless mode) |

| Oven Program | 150 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min) |

| MS Transfer Line | 290 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-500 m/z |

Methodologies for Impurity Profiling and Degradation Product Analysis

Impurity profiling is the identification and quantification of all potential impurities in a substance. pharmaguideline.com This is critical for ensuring the quality and safety of any chemical compound intended for further use. For this compound, impurities can originate from the synthesis process or from degradation over time.

Potential Synthesis-Related Impurities:

Starting Materials: Unreacted 4-bromo-2-ethoxybenzoic acid and n-butylamine.

Side-Products: Isomeric products, or products from over- or under-alkylation.

Reagent-Related Impurities: Impurities arising from reagents used in the synthesis.

Forced Degradation Studies: To identify potential degradation products, forced degradation (stress testing) is performed. The compound is subjected to harsh conditions to accelerate its decomposition. researchgate.net

Acid/Base Hydrolysis: Heating in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions would likely cleave the amide bond, yielding 4-bromo-2-ethoxybenzoic acid and n-butylamine. semanticscholar.org

Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide (H₂O₂) could potentially lead to modifications on the aromatic ring or the ethoxy group.

Thermal Degradation: Heating the solid compound at high temperatures can reveal thermally labile points in the structure.

Photodegradation: Exposing the compound to UV or visible light can identify light-sensitive degradation pathways.

The analysis of these stressed samples, typically using an LC-MS/MS method, allows for the separation and structural elucidation of the resulting degradation products. nih.gov

Table 3: Potential Impurities and Degradation Products

| Type | Potential Compound Name | Origin |

|---|---|---|

| Starting Material | 4-bromo-2-ethoxybenzoic acid | Incomplete reaction during synthesis. |

| Starting Material | n-Butylamine | Incomplete reaction during synthesis. |

| Degradation Product | 4-bromo-2-ethoxybenzoic acid | Hydrolysis of the amide linkage. |

| Degradation Product | n-Butylamine | Hydrolysis of the amide linkage. |

Advanced Solubility Determination Methodologies and Predictive Models

Predictive Models: Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate a compound's chemical structure with its physical properties, including solubility. nih.gov Machine learning algorithms and models like COSMO-RS (Conductor-like Screening Model for Real Solvents) can predict solubility in various aqueous and organic solvents with increasing accuracy. d-nb.inforsc.org These models analyze factors like molecular size, polarity, and hydrogen bonding potential to estimate solubility. Based on its structure (a large nonpolar part with a polar amide group), this compound is expected to have low aqueous solubility and good solubility in organic solvents like methanol, ethanol, and acetone.

Experimental Determination: The most common experimental method for solubility determination is the shake-flask method. Excess solid compound is equilibrated with a solvent at a constant temperature. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is measured using a validated analytical method, such as the HPLC-UV method described in section 6.1.1. kit.edu

Table 4: Predicted Solubility Profile of this compound

| Solvent | Predicted Solubility | Rationale |

|---|---|---|

| Water | Very Low / Insoluble | The large, nonpolar bromo-aromatic and butyl groups dominate over the polar amide and ether groups. |

| Methanol | Soluble | A polar protic solvent capable of hydrogen bonding with the amide group. |

| Ethanol | Soluble | Similar to methanol. |

| Acetonitrile | Soluble | A polar aprotic solvent that can effectively solvate the molecule. |

| Acetone | Soluble | A polar aprotic solvent capable of dissolving moderately polar organic compounds. |

| Dichloromethane | Freely Soluble | A nonpolar organic solvent well-suited for the nonpolar regions of the molecule. |

| Hexane | Sparingly Soluble | The molecule's polarity from the amide and ether groups limits solubility in highly nonpolar alkanes. |

Note: This table is based on qualitative predictions from the chemical structure and general principles of solubility.

Q & A

Q. What strategies resolve crystallographic disorder in X-ray structures of this compound?

- Methodology : Collect high-resolution data (<1.0 Å) at low temperature (100 K) to reduce thermal motion artifacts. Refine structures using SHELXL with anisotropic displacement parameters. Apply twin refinement if pseudo-symmetry is detected .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.